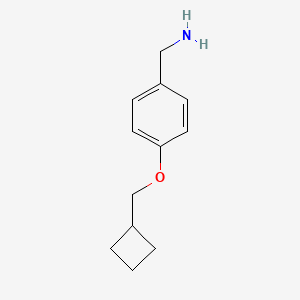

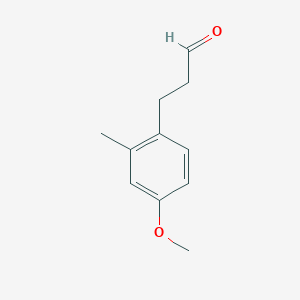

![molecular formula C13H13N3O2 B1425835 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1271189-38-8](/img/structure/B1425835.png)

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Overview

Description

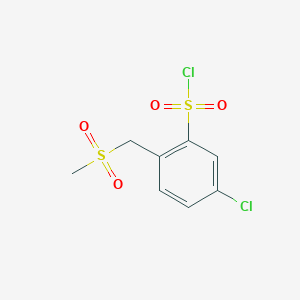

“3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1271189-38-8 . It has a molecular weight of 243.27 and its molecular formula is C13H13N3O2 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) .Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 243.26 and its molecular formula is C13H13N3O2 .Scientific Research Applications

Structural and Physicochemical Properties

The research explored the structural and physicochemical properties of triorganostannyl esters derived from aminobenzoic acids, similar to 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid. The focus was on understanding the coordination to metal centers and its impact on photophysical properties and ligand conformation. Advanced techniques like X-ray crystallography and spectroscopy were employed for this investigation, highlighting the chemical's significance in material science and coordination chemistry (Tzimopoulos et al., 2010).

Supramolecular Chemistry

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized. The study focused on balancing hydrogen-bond donors and acceptors, showcasing the importance of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid in forming self-complementary hydrogen-bonding motifs and secondary interactions. This research is crucial for understanding molecular recognition and assembly in supramolecular chemistry (Aakeröy et al., 2007).

Metal Coordination and Framework Structures

Research demonstrated the coordination of 3-(3-methylpyridin-4-yl)benzoic acid with various metal ions, resulting in coordination polymers with distinctive packing and porosity. The study underscores the role of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid in tuning the packing, interpenetration, and porosity of network structures, pivotal in materials science, especially in the design of porous materials for applications like gas adsorption and catalysis (Tian et al., 2020).

Luminescence and Stimuli-Responsive Properties

The compound's derivatives exhibited notable luminescence in solutions and solid state, forming nano-aggregates with enhanced emission. This finding is significant for the development of luminescent materials and studying the properties of stimuli-responsive compounds, pivotal in the fields of material science and sensor technology (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFNGBAXBUZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

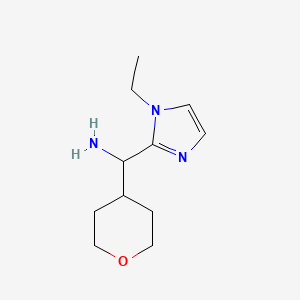

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)

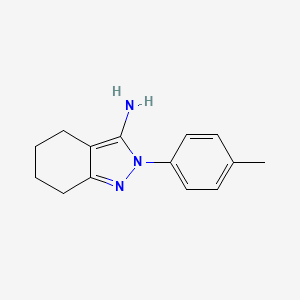

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)

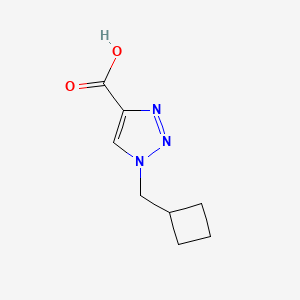

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

amine](/img/structure/B1425772.png)